1-benzyl-1H-benzimidazole-2-thiol
CAS No.: 31493-51-3
Cat. No.: VC21323482
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31493-51-3 |
|---|---|
| Molecular Formula | C14H12N2S |
| Molecular Weight | 240.33 g/mol |
| IUPAC Name | 3-benzyl-1H-benzimidazole-2-thione |
| Standard InChI | InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |
| Standard InChI Key | NPCKYDJGUXAGPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |
Introduction
Structure and Identification
1-Benzyl-1H-benzimidazole-2-thiol (CAS: 31493-51-3) is a sulfur-containing heterocyclic compound belonging to the benzimidazole family. It features a benzimidazole core with a thiol group at the 2-position and a benzyl group attached to one of the nitrogen atoms. The compound is also known as 3-benzyl-1H-benzimidazole-2-thione, reflecting its tautomeric nature between thiol and thione forms .
The molecular structure exhibits important characteristics that contribute to its reactivity and applications:
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂S |
| Molecular Weight | 240.323 g/mol |
| Exact Mass | 240.072 g/mol |
| PSA | 56.62000 |
| LogP | 3.37330 |
The compound contains a benzimidazole ring system with a benzyl substituent at the N-1 position and a thiol/thione group at the C-2 position. This particular arrangement contributes to its tautomeric behavior and reactivity profile, which are essential for its applications in organic synthesis and medicinal chemistry .
Physical and Chemical Properties
1-Benzyl-1H-benzimidazole-2-thiol possesses specific physical and chemical properties that make it valuable for various applications. The compound typically exists in solid form at room temperature with distinctive physical characteristics:
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Color | White to off-white powder |
| Solubility | Soluble in DMSO, DMF; moderately soluble in alcohols; poorly soluble in water |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
| Density | Not specified in literature |
| Flash Point | Not specified in literature |
From a chemical perspective, 1-benzyl-1H-benzimidazole-2-thiol demonstrates significant reactivity due to its functional groups. The thiol/thione group at the C-2 position is particularly reactive and serves as a key site for various chemical transformations. The compound can participate in alkylation reactions, oxidation processes, and can form coordination complexes with various metals due to the presence of sulfur and nitrogen atoms as potential coordination sites .
The tautomeric equilibrium between the thiol and thione forms influences its reactivity pattern, with evidence suggesting that the thione form predominates in the solid state and in most solutions . This tautomeric behavior plays a crucial role in determining the compound's reactivity in different reaction conditions.
Synthesis Methods
Several approaches have been documented for the synthesis of 1-benzyl-1H-benzimidazole-2-thiol, with variations in starting materials, reaction conditions, and yields. The following methods represent the most common synthetic routes:
From o-Phenylenediamine Derivatives
One of the most straightforward approaches involves the reaction of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2-thiol, followed by N-alkylation with benzyl halides:
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Reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide to form 1H-benzimidazole-2-thiol
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N-alkylation of 1H-benzimidazole-2-thiol with benzyl bromide or chloride in the presence of a base such as triethylamine or sodium hydroxide
This methodology typically yields the target compound in moderate to good yields (60-75%) depending on the reaction conditions and purification methods employed.
Alternative Synthetic Routes
Alternative synthetic approaches include:
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Direct cyclization of N-benzyl-o-phenylenediamine with carbon disulfide
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Reaction of 2-(benzylthio)-1H-benzimidazole under specific conditions to yield the target compound
The choice of synthetic route often depends on the availability of starting materials, required purity, scale of synthesis, and specific application requirements.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of 1-benzyl-1H-benzimidazole-2-thiol. The following spectroscopic characteristics have been reported:
NMR Spectroscopy
1H NMR spectroscopy (typically in DMSO-d6) reveals characteristic signals:
| Signal (ppm) | Assignment |
|---|---|
| 4.50 (s) | 2H, CH₂ (benzyl) |
| 7.08-7.51 (m) | 9H, aromatic protons |
| 12.20-12.50 (s) | 1H, NH/SH (variable depending on tautomeric form) |
13C NMR spectroscopy shows signals for:
| Signal (ppm) | Assignment |
|---|---|
| 30.5 | CH₂ (benzyl) |
| 120.8-137.0 | Aromatic carbons |
| 149.1 | C=N |
| 166.0-169.0 | C=S/C-SH |
These spectroscopic data confirm the structure of 1-benzyl-1H-benzimidazole-2-thiol and provide insights into its tautomeric behavior .
Infrared Spectroscopy
Characteristic IR bands include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3450 | N-H stretching |
| 3070 | Aromatic C-H stretching |
| 2963 | Aliphatic C-H stretching |
| 1610-1585 | C=N and C=C stretching |
| 1453 | CH₂ bending |
| 1055 | C=S stretching |
These spectral features serve as important fingerprints for identification and purity assessment of the compound .
Chemical Reactivity and Transformations
1-Benzyl-1H-benzimidazole-2-thiol demonstrates rich chemical reactivity, particularly through its thiol/thione functional group. Understanding these reactions is crucial for its application in synthesis:
Alkylation Reactions
The thiol group readily undergoes alkylation with various alkyl halides to form thioethers. This reactivity is exploited in the synthesis of numerous benzimidazole derivatives:
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Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base yields the corresponding S-alkylated products
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Reaction with functionalized halides enables the introduction of various functional groups through the sulfur atom
Oxidation Reactions
The thiol group can be oxidized to different oxidation states:
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Mild oxidation leads to disulfide formation
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More vigorous oxidation can yield sulfonic acid derivatives
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Selective oxidation conditions can produce sulfoxide or sulfone derivatives
Use in Complex Molecule Synthesis
1-Benzyl-1H-benzimidazole-2-thiol serves as a valuable building block in the synthesis of more complex heterocyclic systems:
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Formation of fused ring systems through cyclization reactions
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Incorporation into macrocyclic structures
These transformations highlight the versatility of 1-benzyl-1H-benzimidazole-2-thiol as a synthetic intermediate in organic chemistry.
Biological Activities and Applications
The benzimidazole scaffold, including 1-benzyl-1H-benzimidazole-2-thiol and its derivatives, exhibits diverse biological activities that have been explored in various research contexts:
Antimicrobial Properties
Benzimidazole derivatives featuring the 1-benzyl-1H-benzimidazole-2-thiol structure have demonstrated antimicrobial activity against various pathogens:
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Activity against Gram-positive bacteria (including Staphylococcus aureus)
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Activity against Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa)
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Potential antifungal properties against various fungal strains
These antimicrobial properties make these compounds candidates for developing new antimicrobial agents to address growing concerns about antimicrobial resistance.
Other Biological Activities
Additional biological activities reported for benzimidazole derivatives related to 1-benzyl-1H-benzimidazole-2-thiol include:
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Anti-inflammatory properties
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Antioxidant activities
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Enzyme inhibition (including α-glucosidase inhibition)
These diverse biological activities highlight the potential therapeutic applications of 1-benzyl-1H-benzimidazole-2-thiol and its derivatives in addressing various health conditions.
Medicinal Chemistry Applications
In medicinal chemistry, 1-benzyl-1H-benzimidazole-2-thiol serves as a crucial precursor for developing compounds with therapeutic potential:
Structure-Activity Relationships
Studies on derivatives of 1-benzyl-1H-benzimidazole-2-thiol have revealed important structure-activity relationships:
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The thiol/thione group at position 2 is often critical for biological activity
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Modifications to the benzyl group can fine-tune potency and selectivity
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Introduction of additional functional groups on the benzimidazole ring can enhance specific activities
Understanding these relationships guides the rational design of more effective therapeutic candidates.
Industrial Applications
Beyond its biological applications, 1-benzyl-1H-benzimidazole-2-thiol finds use in various industrial contexts:
Chemical Synthesis
The compound serves as an important intermediate in chemical synthesis:
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Production of complex heterocyclic systems
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Synthesis of specialty chemicals
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Development of research tools and reagents
Its reactivity profile makes it valuable in both academic and industrial synthetic chemistry.
Material Science Applications
Emerging applications in material science include:
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Potential use in coordination chemistry to develop metal complexes with specific properties
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Incorporation into materials with specific characteristics (e.g., optical, electronic)
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Development of sensors and functional materials
These applications demonstrate the versatility of 1-benzyl-1H-benzimidazole-2-thiol beyond its biochemical and pharmaceutical uses.
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